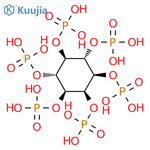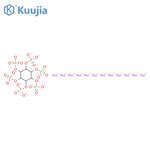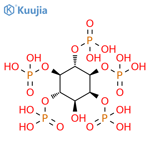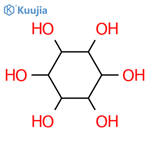Direct Covalent Grafting of Phytate to Titanium Surfaces through Ti-O-P Bonding Shows Bone Stimulating Surface Properties and Decreased Bacterial Adhesion
,
ACS Applied Materials & Interfaces,
2016,
8(18),
11326-11335










